6-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS number and identifiers
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a key heterocyclic compound. It serves as a valuable building block in organic synthesis and belongs to the 3-formylchromone class of compounds, which are noted for their diverse biological activities. This guide covers its chemical identifiers, structural characteristics, potential therapeutic significance, and detailed experimental protocols.
Chemical Identifiers and Properties
The following table summarizes the key identifiers and physicochemical properties for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
| Identifier Type | Value |
| CAS Number | 52817-12-6[1] |
| IUPAC Name | 6-bromo-4-oxochromene-3-carbaldehyde[1] |
| Molecular Formula | C₁₀H₅BrO₃[1] |
| Molecular Weight | 253.05 g/mol [1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O[1] |
| InChI | InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H[1] |
| InChIKey | PCEZXSJBHMOQFT-UHFFFAOYSA-N[1] |
| ChEMBL ID | CHEMBL85756[1] |
| PubChem CID | 614309[1] |
Structural Characteristics and Crystallography
Crystallographic studies of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde reveal significant structural features that are critical for understanding its reactivity and intermolecular interactions.
The non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square deviation of 0.0420 Å from the mean plane.[2][3] In its crystal structure, the molecules are linked through notable non-covalent interactions. A key feature is the presence of halogen bonds, where a Br⋯O interaction of 3.191 Å is observed between the bromine atom at the 6-position and the formyl oxygen atom of an adjacent molecule.[2][3][4] This type of interaction is a subject of great interest in supramolecular chemistry and rational drug design.[2][3]
In addition to halogen bonding, the crystal packing is stabilized by π–π stacking interactions between the pyran and benzene rings of neighboring molecules, with a short centroid–centroid distance of 3.495 Å.[2][3] The formation of halogen bonds is dependent on the specific halogen and its position; for instance, the analogous 6-chloro derivative does not form a similar halogen bond, which is attributed to the larger size of the σ-hole on the bromine atom.[2]
Potential Biological Significance
While specific signaling pathways for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde are not extensively detailed, the broader class of 3-formylchromone derivatives has demonstrated a range of biological activities. The presence of an α,β-unsaturated aldehyde moiety makes these compounds reactive Michael acceptors, which is believed to contribute to their biological effects.[5]
Studies on various 3-formylchromone derivatives have reported:
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Tumor Cell-Specific Cytotoxicity : Some derivatives have shown selective cytotoxicity against human tumor cell lines compared to normal cells.[5][6][7]
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Urease Inhibition : The related compound 6,8-dibromo-3-formylchromone exhibited potent inhibitory activity against urease, an important enzyme in the pathogenesis of Helicobacter pylori.[5][6][7][8]
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Antimicrobial Activity : Other derivatives have shown activity against H. pylori.[5][6][7]
These findings suggest that 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a promising scaffold for the development of novel therapeutic agents.
Experimental Protocols
1. Synthesis via Vilsmeier-Haack Reaction
This protocol describes a common method for synthesizing 3-formylchromones from the corresponding 2'-hydroxyacetophenones.
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Starting Material : 1-(5-Bromo-2-hydroxyphenyl)ethanone.
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Reagents : Dry N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
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Procedure :
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In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place dry DMF (approx. 5-10 equivalents).
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Cool the flask in an ice bath to 0 °C.
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Add POCl₃ (approx. 3-4 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.
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After the addition is complete, remove the ice bath and allow the mixture to stir for 30 minutes at room temperature.
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Add a solution of 1-(5-Bromo-2-hydroxyphenyl)ethanone (1 equivalent) in a minimum amount of dry DMF to the Vilsmeier reagent.
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Heat the reaction mixture to 45–55 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture and pour it carefully onto crushed ice with stirring.
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A solid precipitate will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration.
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Wash the solid thoroughly with cold water until the filtrate is neutral.
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Dry the crude product in vacuo. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
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2. Purification by Crystallization
This protocol is suitable for obtaining high-purity, single crystals for analysis, such as X-ray diffraction.
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Solvent : N,N-Dimethylformamide (DMF).
-
Procedure :
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Dissolve the crude or purified 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in a minimal amount of DMF at room temperature to create a saturated or near-saturated solution.
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Filter the solution if any insoluble impurities are present.
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Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
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Allow the vial to stand undisturbed at room temperature.
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Single crystals suitable for X-ray diffraction will form over several days as the solvent slowly evaporates.[2][3]
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Collect the crystals by decanting the mother liquor and gently washing them with a small amount of a solvent in which the compound is sparingly soluble (e.g., cold ethanol or diethyl ether) before drying.
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Synthesis and Purification Workflow
The following diagram illustrates the logical workflow from starting materials to the final, purified crystalline product.
Caption: Synthesis and purification workflow diagram.
References
- 1. 6-Bromo-3-formylchromone | C10H5BrO3 | CID 614309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. libir.josai.ac.jp [libir.josai.ac.jp]
- 6. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
